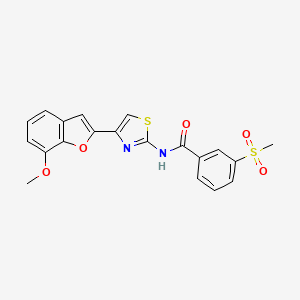

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

The compound N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a heterocyclic benzamide derivative featuring:

- A thiazole ring substituted at the 4-position with a 7-methoxybenzofuran moiety.

- A benzamide group at the 2-position of the thiazole, further modified with a 3-(methylsulfonyl) substituent on the aromatic ring.

The methylsulfonyl group may enhance solubility or binding affinity through polar interactions.

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S2/c1-26-16-8-4-5-12-10-17(27-18(12)16)15-11-28-20(21-15)22-19(23)13-6-3-7-14(9-13)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWPXDCISKNZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving methoxy-substituted phenols and appropriate reagents.

Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.

Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) under controlled conditions.

Major Products

Oxidation: Formation of benzofuran carboxylic acids or aldehydes.

Reduction: Formation of benzylamines.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and thiazole rings can facilitate binding to active sites, while the benzamide group may enhance specificity and affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Confirmation :

- Analog studies emphasize 1H/13C NMR for verifying substituents (e.g., benzofuran methoxy at δ ~3.8 ppm, methylsulfonyl at δ ~3.1 ppm).

- HRMS and IR (e.g., absence of νC=O in triazoles ) are critical for distinguishing tautomers and functional groups.

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C20H17N3O4S

- Molecular Weight: 397.39 g/mol

The compound features a thiazole ring, a methoxybenzofuran moiety, and a methylsulfonyl group, contributing to its diverse chemical behavior and potential biological activities.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring: Reacting appropriate thioamides with α-haloketones.

- Introduction of the Methoxybenzofuran Group: Utilizing benzofuran derivatives in the reaction.

- Acylation to Form Benzamide: Acylation with methylsulfonyl chloride.

Anticancer Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activity. For instance, derivatives targeting EGFR and HER-2 have shown promising results in inhibiting cancer cell proliferation:

These results suggest that modifications to the benzamide structure can enhance anticancer efficacy.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Research has shown that thiazole derivatives can act against various bacterial strains:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl Derivative | 8 | E. coli: 10.5, S. aureus: 8 |

| Other Derivatives | Varies | Up to 9 mm against B. subtilis |

These findings indicate that the compound may possess broad-spectrum antibacterial properties when combined with other agents like cell-penetrating peptides .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer and microbial growth.

- Receptor Interaction: It could modulate receptor activity linked to cancer pathways.

- Gene Expression Modulation: Influences genes related to apoptosis and inflammation.

Case Studies and Research Findings

- Breast Cancer Study: A series of thiazole derivatives were synthesized and tested for their ability to inhibit EGFR and HER-2 kinases, showing promising anti-proliferative effects against breast cancer cell lines .

- Antimicrobial Research: The combination of thiazole derivatives with cell penetrating peptides demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the key synthetic routes for N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Core Formation: Cyclocondensation of α-haloketones with thioamides to form the thiazole ring .

- Functionalization: Introduction of the 7-methoxybenzofuran moiety via Suzuki coupling or nucleophilic substitution .

- Sulfonylation: Attachment of the methylsulfonyl group to the benzamide using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMSO) .

Optimization Tips: Use polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance reactivity, and monitor purity via TLC or HPLC .

Basic: How do reaction conditions influence the yield and purity of this compound?

Methodological Answer:

Critical parameters include:

- Temperature: Higher temperatures (50–80°C) accelerate thiazole ring formation but may increase side reactions .

- Solvent: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced: What computational methods are used to study its mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD): Simulates ligand-protein interactions, identifying key binding residues (e.g., hydrophobic pockets or hydrogen bonds) .

- Docking Studies: Predict binding affinities to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .

- QSAR Models: Relate substituent effects (e.g., methoxy vs. ethoxy) to bioactivity trends .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- SAR Analysis: Compare structural analogs (e.g., methylsulfonyl vs. ethylsulfonyl) to isolate substituent effects .

- Dose-Response Curves: Use IC₅₀/EC₅₀ values to quantify potency differences .

Advanced: What are the challenges in characterizing its solid-state structure?

Methodological Answer:

- Crystallization: The compound’s hydrophobicity complicates crystal growth; use slow evaporation (CHCl₃/MeOH) .

- XRD vs. NMR: Single-crystal XRD provides precise bond angles, while ¹³C/¹H NMR resolves proton environments .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How to optimize in vitro assays for evaluating its therapeutic potential?

Methodological Answer:

- Cell Viability Assays: Use MTT/WST-1 in cancer lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .

- Enzyme Inhibition: Test kinase inhibition (e.g., EGFR) via fluorescence-based ATP competition assays .

- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Basic: What analytical techniques confirm its structural integrity?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies proton environments (e.g., methoxy at δ 3.8–4.0 ppm) and aromatic systems .

- FT-IR: Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

- Elemental Analysis: Validates C, H, N, S content within ±0.4% of theoretical values .

Basic: How does the methylsulfonyl group influence reactivity and solubility?

Methodological Answer:

- Electron-Withdrawing Effect: Enhances electrophilicity of the benzamide, facilitating nucleophilic substitutions .

- Solubility: The polar sulfonyl group improves aqueous solubility (~10–50 µM in PBS) compared to non-sulfonylated analogs .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

- Prodrug Design: Mask the sulfonyl group as a tert-butyl ester to enhance bioavailability .

- Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

- Metabolite ID: Use LC-MS/MS to identify oxidation products (e.g., hydroxylation at benzofuran) .

Advanced: How to prioritize analogs for lead optimization?

Methodological Answer:

- Library Design: Synthesize analogs with varied substituents (e.g., methoxy → ethoxy, sulfonyl → sulfonamide) .

- ADME Screening: Assess permeability (Caco-2), plasma stability, and LogP (target 2–4) .

- In Vivo Efficacy: Test top candidates in xenograft models with pharmacokinetic profiling (t₁/₂, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.